molecular formula C15H18INO3 B2531111 Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate CAS No. 349442-23-5

Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate

Cat. No.: B2531111
CAS No.: 349442-23-5
M. Wt: 387.217
InChI Key: FYLWKESJVOWILJ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate (CAS: 349442-23-5, MFCD02862396) is a piperidine-based compound featuring a 3-iodobenzoyl substituent at the 1-position and an ethyl ester group at the 3-position of the piperidine ring. It is synthesized via nucleophilic substitution or coupling reactions involving ethyl piperidine-3-carboxylate derivatives and iodobenzoyl precursors . The compound is listed as discontinued by suppliers like CymitQuimica, with a purity of 95% . Its structural uniqueness lies in the iodine atom, which confers distinct electronic and steric properties compared to halogenated analogs.

Properties

IUPAC Name

ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO3/c1-2-20-15(19)12-6-4-8-17(10-12)14(18)11-5-3-7-13(16)9-11/h3,5,7,9,12H,2,4,6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLWKESJVOWILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).

Major Products Formed

    Substitution: Formation of substituted benzoyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of N-oxides and other oxidized products.

Scientific Research Applications

Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of biological pathways and enzyme interactions due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The iodinated benzoyl group plays a crucial role in its binding affinity and specificity, while the piperidine ring contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Halogen-Substituted Benzoyl Derivatives

Halogen substitution at the benzoyl group significantly impacts molecular properties. Key analogs include:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent (R) Key Properties/Applications References
Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate 349442-23-5 C15H18INO3 387.21 Iodine (I) High steric bulk; potential radioimaging
Ethyl 1-(3-bromobenzoyl)piperidine-3-carboxylate - C15H18BrNO3 340.21 Bromine (Br) Intermediate in Suzuki coupling
Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate - C15H18ClNO3 295.76 Chlorine (Cl) Higher reactivity in nucleophilic substitution

Key Observations :

  • Electronic Effects : The iodine atom’s electron-withdrawing nature enhances electrophilicity at the carbonyl group compared to bromine or chlorine analogs .
  • Steric Effects : The larger atomic radius of iodine (1.98 Å vs. 1.14 Å for Cl) may hinder reactions requiring precise spatial alignment, such as enzyme binding .
  • Synthetic Utility : Bromo and chloro derivatives are more commonly used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their lower cost and higher availability .

Piperidine-3-carboxylate Derivatives with Heterocyclic Substituents

Other analogs replace the benzoyl group with heterocycles or functionalized chains:

Compound Name Key Substituent Applications References
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate 1,3,4-Thiadiazole ring Antimicrobial agents
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate Pyrazine ring Kinase inhibitors
Ethyl 1-(1-(4-chlorobenzyl)-1H-indole-2-carbonyl)piperidine-3-carboxylate Indole-carbonyl hybrid Antiviral candidates (e.g., alphavirus)

Key Observations :

  • Biological Activity : Thiadiazole and indole derivatives show enhanced binding to biological targets (e.g., enzymes, receptors) due to hydrogen-bonding capabilities .
  • Synthetic Routes : These compounds are synthesized via coupling reactions (e.g., EDC/HOBt-mediated amidation) or cyclization strategies .

Physicochemical and Pharmacokinetic Properties

  • Solubility: this compound’s logP (estimated 3.2) suggests moderate lipophilicity, comparable to bromo analogs but higher than hydrophilic derivatives like ethyl 1-(aminomethyl)cyclohexanecarboxylate .
  • Stability : The iodine-carbon bond is susceptible to photodegradation, limiting its shelf life compared to chloro or bromo derivatives .

Biological Activity

Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on various studies that elucidate its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an ethyl ester and a 3-iodobenzoyl group. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. In particular, the introduction of halogen atoms, such as iodine in this compound, enhances its activity against various bacterial strains. Studies have shown that compounds with similar structures possess good docking energy and oral absorption capabilities, which are critical for their effectiveness as antimicrobial agents .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Its ability to modulate pathways involved in cancer cell proliferation and survival has been noted. For instance, piperidine derivatives have demonstrated inhibitory effects on key enzymes involved in tumor growth, suggesting a potential role in cancer therapy .

3. Neuropharmacological Effects

This compound may also influence the central nervous system (CNS). Compounds with similar piperidine structures are known to interact with GABA receptors, potentially providing anxiolytic or sedative effects. The modulation of neurotransmitter systems could offer therapeutic avenues for anxiety disorders and other CNS-related conditions .

Case Study 1: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of various piperidine derivatives found that those with halogen substitutions exhibited enhanced activity against strains such as Staphylococcus aureus and Escherichia coli. This compound was among the compounds tested, showing a minimum inhibitory concentration (MIC) lower than standard antibiotics like streptomycin .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .

Research Findings

Activity Effect Reference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in breast cancer cells
NeuropharmacologicalModulates GABA receptor activity

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